

Technical Guide: Spectroscopic Characterization of Benzene, (1-ethoxyethoxy)-

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Compound of Interest

Compound Name: Benzene, (1-ethoxyethoxy)-

CAS No.: 5426-78-8

Cat. No.: B1594772

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Compound Identity & Physicochemical Profile[1][2][3][4][5][6]

Benzene, (1-ethoxyethoxy)- is a mixed acetal derived from phenol and acetaldehyde (or its equivalent, ethyl vinyl ether). It serves as a valuable intermediate in organic synthesis and a specialized fragrance ingredient due to its stability relative to hemiacetals.

Property	Detail
IUPAC Name	(1-Ethoxyethoxy)benzene
Common Names	Acetaldehyde ethyl phenyl acetal; 1-Ethoxyethoxybenzene; -Ethoxyphenetole
CAS Number	5426-78-8
Molecular Formula	
Molecular Weight	166.22 g/mol
Structure	Ph-O-CH(CH)-O-CH CH
Appearance	Colorless liquid
Solubility	Soluble in organic solvents (EtOH, Et O, CHCl); insoluble in water

Spectroscopic Data Analysis

The following data represents the characteristic spectral signatures for this molecule. These values are critical for structural validation in synthetic workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum is defined by the asymmetry of the acetal center, which renders the ethoxy methylene protons diastereotopic, though often they appear as a simple multiplet due to rapid rotation.

H NMR Data (400 MHz, CDCl₃)

Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Insight
1.18 - 1.25	Triplet (Hz)	3H	-OCH CH	Terminal methyl of ethoxy group.
1.52 - 1.58	Doublet (Hz)	3H	-CH(CH)-	Methyl group attached to the acetal carbon.
3.55 - 3.80	Multiplet	2H	-OCH CH	Methylene protons (diastereotopic nature may cause splitting complexity).
5.35 - 5.45	Quartet (Hz)	1H	-O-CH(CH)-O-	Diagnostic Peak: The acetal methine proton. Deshielded by two oxygens.
6.90 - 7.05	Multiplet	3H	Ar-H (ortho/para)	Electron-rich aromatic ring protons.
7.20 - 7.35	Multiplet	2H	Ar-H (meta)	Remaining aromatic protons.

C NMR Data (100 MHz, CDCl₃)

Shift (, ppm)	Carbon Type	Assignment
15.2	CH	Ethoxy methyl
20.5	CH	Acetal methyl
61.8	CH	Ethoxy methylene
99.5 - 101.0	CH	Acetal Carbon: Characteristic shift for O-C-O.
116.5	CH (Ar)	Ortho carbons
121.8	CH (Ar)	Para carbon
129.4	CH (Ar)	Meta carbons
156.8	C (quat)	Ipsso carbon (attached to Oxygen)

Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of the aromatic ether and acetal linkages while ruling out free alcohols (no broad O-H stretch).

Wavenumber (cm)	Vibration Mode	Intensity	Description
3030 - 3060	C-H Stretch (sp)	Weak	Aromatic C-H stretching.
2850 - 2980	C-H Stretch (sp)	Medium	Aliphatic methyl/methylene stretching.
1590, 1490	C=C Ring Stretch	Medium	Characteristic aromatic ring breathing modes.
1230 - 1250	C-O-C Stretch (Ar)	Strong	Asymmetric stretching of the Ar-O-C bond.
1050 - 1150	C-O-C Stretch (Aliph)	Strong	Acetal C-O-C stretching vibrations.

Mass Spectrometry (EI-MS)

The fragmentation pattern is dominated by the stability of the oxocarbenium ion and the phenoxy group.

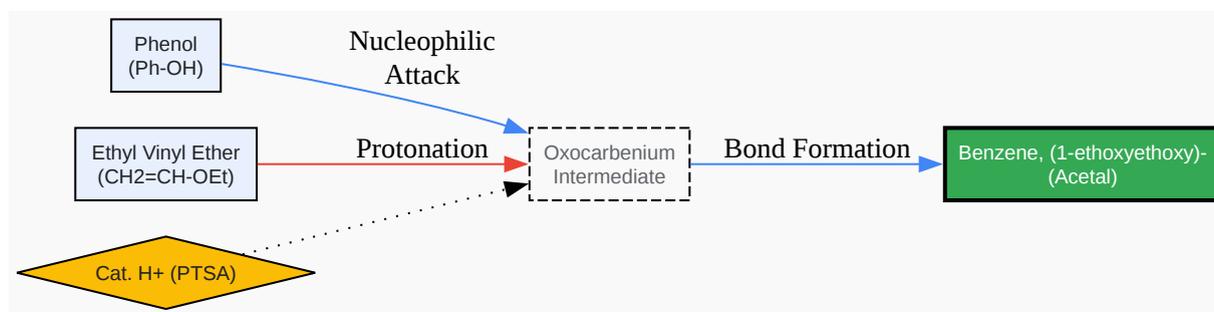
Ionization Mode: Electron Impact (70 eV)

m/z	Relative Abundance	Fragment Identity	Fragmentation Mechanism
166	< 5%	[M]	Molecular ion (often weak in acetals).
121	20 - 40%	[Ph-O-CH(CH ₃)]	Loss of ethoxy radical (OEt, M-45).
94	30 - 50%	[Ph-OH]	Phenol radical cation (H-transfer rearrangement).
73	100% (Base Peak)	[CH ₂ =O-Et]	Oxocarbenium Ion: Loss of phenoxy radical (OPh, M-93). Very stable.
45	40 - 60%	[CH ₂ =OH]	Further fragmentation of the ethoxy chain.

Synthesis & Experimental Protocol

The most efficient route to **Benzene, (1-ethoxyethoxy)-** is the acid-catalyzed addition of phenol to ethyl vinyl ether. This "atom-economic" addition avoids the formation of water and drives the equilibrium forward.

Reaction Scheme



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Figure 1: Acid-catalyzed synthesis pathway via oxocarbenium ion intermediate.

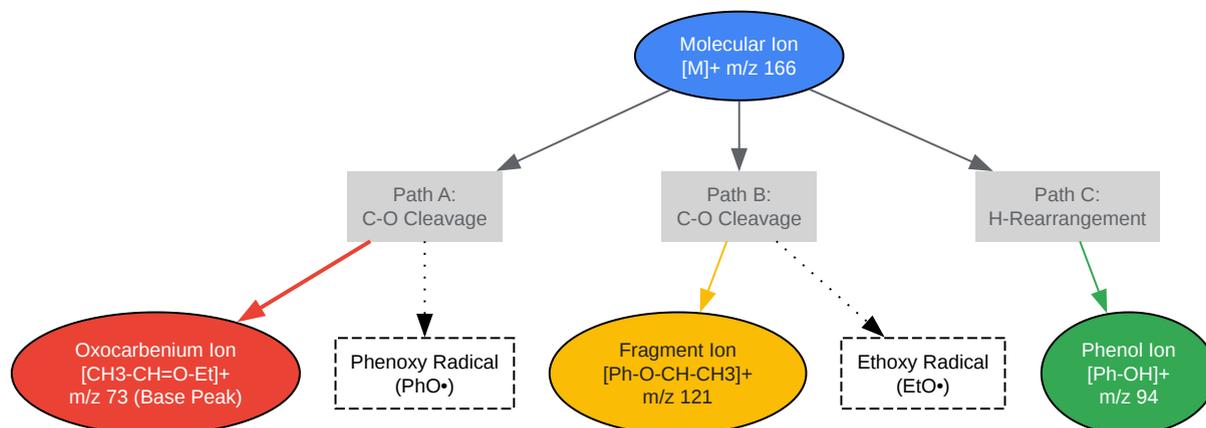
Detailed Protocol

- Reagent Preparation:
 - Phenol (1.0 eq): 9.41 g (0.1 mol). Ensure phenol is dry; water hydrolyzes the product.
 - Ethyl Vinyl Ether (1.2 eq): 8.65 g (0.12 mol). Use slight excess to drive completion.
 - Catalyst: p-Toluenesulfonic acid (PTSA), 0.1 mol% (approx. 20 mg).
 - Solvent: Dichloromethane (DCM) or Diethyl Ether (anhydrous).
- Procedure:
 - Step 1: Dissolve phenol and PTSA in 50 mL of anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂).
 - Step 2: Cool the solution to 0°C using an ice bath. The reaction is exothermic.^[1]
 - Step 3: Add Ethyl Vinyl Ether dropwise over 20 minutes. Maintain temperature < 5°C to prevent polymerization of the vinyl ether.

- Step 4: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (SiO₂, 10% EtOAc/Hexane).
- Step 5 (Quench): Add 20 mL of saturated NaHCO₃ solution to neutralize the acid catalyst. This is critical to prevent hydrolysis during workup.
- Purification:
 - Separate the organic layer and wash with brine.
 - Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
 - Distillation: Purify by vacuum distillation.
 - Boiling Point: ~85-90°C at 10 mmHg (approximate).
 - Yield: Typically 85-95%.

Mechanistic Fragmentation (Mass Spec)

Understanding the fragmentation is vital for identifying this compound in complex mixtures (e.g., metabolic studies or degradation analysis).



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Figure 2: Primary fragmentation pathways in Electron Impact Mass Spectrometry.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95485, **Benzene, (1-ethoxyethoxy)-**. Retrieved from [[Link](#)]
- The Good Scents Company (2024). Acetaldehyde ethyl phenyl acetal: Organoleptic and Chemical Properties. Retrieved from [[Link](#)]
- NIST Mass Spectrometry Data Center. Mass Spectrum of Acetaldehyde ethyl phenyl acetal.

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Sources

- 1. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

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